1-(4-Chlorobenzyl)-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
Descripción
This compound is a urea derivative featuring a 1,2,3,4-tetrahydroquinoline core sulfonylated at the 1-position with a 4-methoxyphenyl group and substituted at the 6-position with a 4-chlorobenzylurea moiety. Its structure integrates multiple pharmacophoric elements:
- Sulfonyl group: Enhances solubility and may modulate enzyme binding (e.g., kinase inhibition).
- 4-Chlorobenzylurea: Likely contributes to hydrophobic interactions and target specificity.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S/c1-32-21-9-11-22(12-10-21)33(30,31)28-14-2-3-18-15-20(8-13-23(18)28)27-24(29)26-16-17-4-6-19(25)7-5-17/h4-13,15H,2-3,14,16H2,1H3,(H2,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKVXUUCZXRUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(4-Chlorobenzyl)-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS Number: 1203283-80-0) is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including data tables, research findings, and case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 486.0 g/mol
- Structure : The compound features a tetrahydroquinoline core substituted with a chlorobenzyl and a methoxyphenyl sulfonyl group.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing primarily on its antibacterial properties, enzyme inhibition, and potential anticancer effects.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, studies on related sulfonamide derivatives suggest moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has shown promise as an inhibitor of several enzymes. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. In a study, various derivatives were tested for their IC values against these enzymes:
| Compound | Enzyme | IC (µM) |
|---|---|---|
| Derivative 1 | AChE | 2.14 ± 0.003 |
| Derivative 2 | Urease | 1.13 ± 0.003 |
| Reference (Thiourea) | Urease | 21.25 ± 0.15 |
These results indicate that the synthesized compounds could serve as effective urease inhibitors, potentially useful in treating conditions like urinary tract infections .
Anticancer Potential
In vitro studies have suggested that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. Research on structurally similar compounds has highlighted their potential in anticancer therapy .
Case Studies
- Study on Antibacterial Efficacy : A recent study synthesized several derivatives of the target compound and evaluated their antibacterial activities against clinical isolates. The most active compound demonstrated significant inhibition zones in agar diffusion assays.
- Enzyme Inhibition Assay : In another study focused on enzyme inhibition, the compound was subjected to kinetic analysis against AChE and urease. The results revealed competitive inhibition patterns, suggesting potential therapeutic applications in neurodegenerative diseases and gastric disorders.
Aplicaciones Científicas De Investigación
Pharmacological Applications
The compound exhibits several pharmacological properties that make it a candidate for further research:
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinoline compounds show promise as anticancer agents. The specific structural features of 1-(4-Chlorobenzyl)-3-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea may enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the sulfonyl group may contribute to the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds that can modulate neuroinflammation or protect neuronal cells from oxidative stress are valuable. Research into related piperazine derivatives has shown potential neuroprotective effects, suggesting that this compound could also be beneficial in treating conditions like Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
Análisis De Reacciones Químicas
Table 1: Methods for Tetrahydroquinoline Formation
Key Findings :
- Microwave-assisted conditions improved yields by 20–30% in Pd-catalyzed C–N couplings .
- HFIP solvent enhanced regioselectivity in Friedel–Crafts reactions .
Sulfonylation of the Tetrahydroquinoline
The sulfonamide group is introduced via sulfonyl chloride coupling under basic conditions:
Reaction Scheme :
Table 2: Sulfonylation Optimization
| Base | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|
| Et3N | DCM | 25 | 85% | |
| NaH | THF | 0→25 | 72% | |
| Pyridine | Toluene | 80 | 68% |
Key Findings :
- Et3N in DCM provided the highest yield (85%) with minimal byproducts .
- Steric hindrance from the 4-methoxy group necessitated prolonged reaction times (12–16 h) .
Urea Linkage Formation
The urea bridge is constructed via carbodiimide-mediated coupling or isocyanate reactions :
Reaction Pathways :
- Carbodiimide Method :
- Isocyanate Route :
Functionalization and Stability
- Acid/Base Stability : The sulfonamide group resists hydrolysis under pH 2–12, while the urea bond degrades above pH 10 .
- Thermal Stability : Decomposition onset at 220°C (TGA data) .
- Photoreactivity : UV light induces C–S bond cleavage in the sulfonamide group (λmax = 254 nm) .
Biological Derivatization
The compound’s tetrahydroquinoline core undergoes cytochrome P450-mediated oxidation to form hydroxylated metabolites .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues of Tetrahydroquinoline Derivatives
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on molecular formula.
Key Observations:
- Sulfonamide vs. Oxo/Thiazole : The sulfonamide group in the target compound improves solubility compared to the oxo group in but may reduce membrane permeability relative to thiazole derivatives .
- Urea vs.
- Chlorobenzyl vs. Other Substituents : The 4-chlorobenzyl group in the target compound and suggests shared hydrophobic binding pockets in biological targets.
Pharmacological Comparisons
Antitumor Activity:
- The acrylamide analog () demonstrated potent antitumor activity in colorectal cancer models (IC₅₀ = 0.8 µM in vitro), attributed to HDAC and kinase inhibition. The target compound’s urea group may alter selectivity toward other kinases (e.g., VEGFR or EGFR) .
- Benzothiazole-containing tetrahydroquinoline () showed moderate cytotoxicity (IC₅₀ = 5.2 µM) in breast cancer cells, suggesting structural modifications significantly impact efficacy .
Enzyme Inhibition:
- Sulfonamide-tetrahydroquinoline derivatives are frequently associated with kinase inhibition. For example, the quinolinone analog () inhibited COX-2 (IC₅₀ = 0.3 µM), while the absence of a sulfonamide in resulted in weaker activity .
Physicochemical and ADME Properties
- Solubility: The target compound’s sulfonamide and urea groups enhance water solubility compared to the lipophilic isopropyl-substituted quinolinone ().
- Metabolic Stability: The tetrahydroquinoline core in the target compound may undergo oxidation, whereas the quinolinone () is more metabolically stable due to aromaticity.
- Bioavailability : Urea derivatives generally exhibit moderate oral bioavailability (~40–60%), while acrylamides () may suffer from rapid clearance due to hydroxamic acid instability .
Q & A
Basic: What are the key considerations for optimizing the synthesis yield of this urea derivative?
Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions during coupling steps, while higher temperatures (60–80°C) may accelerate cyclization .
- Catalysts : Palladium on carbon (Pd/C) or triethylamine can improve hydrogenation or urea bond formation yields .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy : H and C NMR identify key protons (e.g., urea NH at δ 8.5–9.5 ppm) and carbons (C=O at ~155 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and rules out impurities .
- Infrared (IR) Spectroscopy : Urea C=O stretches (~1640–1680 cm) and sulfonyl S=O (~1350 cm) validate functional groups .
Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
Answer:
SAR strategies include:
- Substituent analysis : The 4-methoxyphenylsulfonyl group may enhance target binding via hydrophobic interactions, while the chlorobenzyl moiety influences steric bulk .
- Comparative studies : Analogues with fluorophenyl or isobutyryl groups (see Table 1 in ) show how electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH) modulate activity.
- In silico modeling : Molecular docking predicts binding affinity to targets like kinases or GPCRs, guiding substitutions at the tetrahydroquinoline core .
Advanced: What experimental approaches are used to investigate the compound’s mechanism of action?
Answer:
- Enzyme assays : Measure inhibition constants (K) for target enzymes (e.g., tyrosine kinases) using fluorogenic substrates .
- Cellular uptake studies : Radiolabeled compound (e.g., C) tracks intracellular accumulation via LC-MS .
- Receptor binding : Competitive binding assays with fluorescent probes (e.g., FITC-labeled ligands) quantify affinity shifts caused by structural modifications .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Metabolic stability tests : Liver microsome studies identify degradation pathways (e.g., cytochrome P450-mediated oxidation) that may reduce efficacy in vivo .
- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and transcriptomics for downstream pathway effects .
Advanced: What computational methods are employed to predict physicochemical properties?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and redox stability .
- Molecular Dynamics (MD) : Simulates solvation dynamics and membrane permeability using force fields like AMBER or CHARMM .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB penetration, informing structural tweaks for bioavailability .
Advanced: How should stability studies be designed to assess shelf-life and degradation pathways?
Answer:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) to identify degradation products via HPLC-MS .
- pH stability : Incubate in buffers (pH 1–13) to assess urea bond hydrolysis; NMR detects amine byproducts .
- Long-term storage : Monitor purity over 6–12 months at 4°C (lyophilized) vs. -20°C (DMSO stock) to recommend optimal storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
